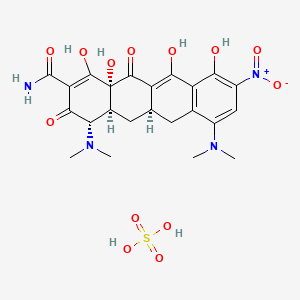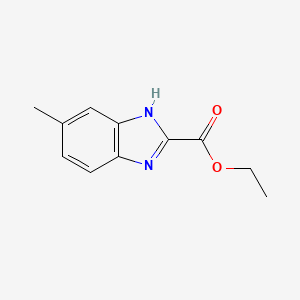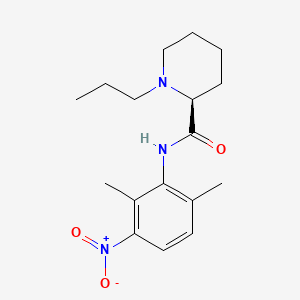
PERFLUORO(DIMETHYLETHYLCYCLOHEXANE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(dimethylethylcyclohexane) is a biochemical used for proteomics research . It has a molecular formula of C10F20 and a molecular weight of 500.08 .
Synthesis Analysis
Perfluorinated monomers, similar to Nafion®, have been synthesized and characterized for potential applications in proton exchange membrane (PEM) fuel cells . The synthesis of these molecules involves various strategies including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .Molecular Structure Analysis
The molecular structure of Perfluoro(dimethylethylcyclohexane) is complex, with a molecular formula of C10F20 . The IUPAC name is 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane .Scientific Research Applications
Proton Exchange Membrane (PEM) Fuel Cells
Perfluorinated compounds, including PERFLUORO(DIMETHYLETHYLCYCLOHEXANE), have potential applications in the preparation of Proton Exchange Membranes (PEMs) for fuel cells . These membranes are crucial for the operation of PEM fuel cells, which are widely used in various applications, from vehicles to portable power devices. The perfluorinated monomers bear acidic groups for proton transport, similar to Nafion®, a common material used in PEMs . The synthesis of these monomers involves various strategies, including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .
Toxicology
Perfluorinated compounds, including PERFLUORO(DIMETHYLETHYLCYCLOHEXANE), have been studied extensively in toxicology . These compounds are chemically very stable and are highly resistant to biological degradation, which means they persist in the environment . They can bioaccumulate and undergo biomagnification, leading to their detection in various environments and organisms . Studies have shown that the most sensitive target organs for repetitive oral application of perfluorinated compounds are the liver and thyroid .
Future Directions
Perfluoro(dimethylethylcyclohexane) and other perfluoroalkyl substances (PFAS) are currently under extensive research due to their widespread environmental presence and potential health impacts . Future research directions include developing sustainable alternatives for removing PFAS from contaminated soil and water , and exploring possible applications of these reagents in biological chemistry .
Mechanism of Action
Target of Action
Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound . The primary targets of perfluorinated compounds are often receptors in the liver, such as the peroxisome proliferator receptor alpha . These receptors play a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
Perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) are known to interact with their targets by activating the peroxisome proliferator receptor alpha . This activation leads to changes in gene expression, which can result in various physiological effects, such as increased proliferation of hepatocytes .
Biochemical Pathways
The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can affect various biochemical pathways. For instance, it can lead to the upregulation of genes involved in fatty acid oxidation, which can result in increased lipid metabolism . Additionally, these compounds can also affect the circadian rhythm by inhibiting NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
Perfluorinated compounds are generally known for their chemical and biological inertness . This suggests that they may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact their bioavailability.
Result of Action
The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can lead to increased hepatocyte proliferation . This can result in various liver-related effects, such as hepatomegaly and steatosis . Additionally, the inhibition of NR1D1 can potentially disrupt the normal circadian rhythm .
Action Environment
The action of Perfluoro(dimethylethylcyclohexane) can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can potentially affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure .
properties
| { "Design of the Synthesis Pathway": "The synthesis of PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) can be achieved through a fluorination reaction of dimethylethylcyclohexane using a perfluoroalkyl iodide as the fluorinating agent.", "Starting Materials": [ "Dimethylethylcyclohexane", "Perfluoroalkyl iodide" ], "Reaction": [ "To a flask containing dimethylethylcyclohexane, add perfluoroalkyl iodide and a catalytic amount of iodine.", "Heat the mixture to reflux and stir for several hours.", "Cool the mixture to room temperature and extract with a suitable solvent.", "Purify the product by distillation or chromatography." ] } | |
CAS RN |
144898-38-4 |
Product Name |
PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) |
Molecular Formula |
C10F20 |
Molecular Weight |
500.078 |
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6,6-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10F20/c11-2(5(16,17)10(28,29)30)1(8(22,23)24,9(25,26)27)3(12,13)6(18,19)7(20,21)4(2,14)15 |
InChI Key |
PMSCRQHDVRQSFQ-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589247.png)
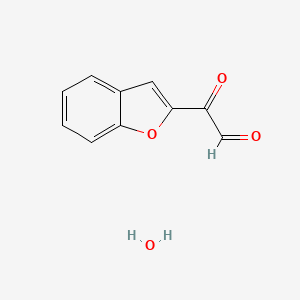


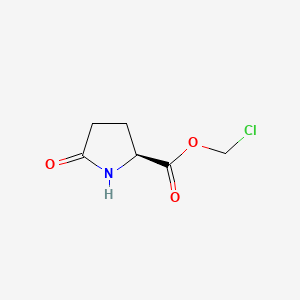
![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)
